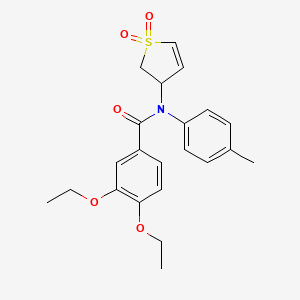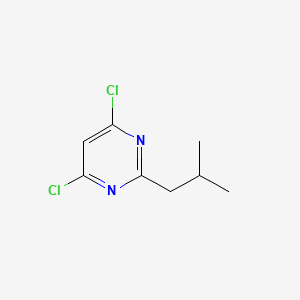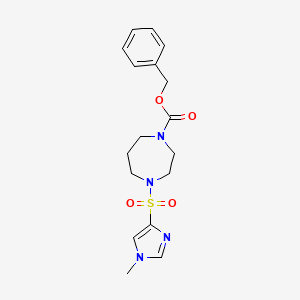
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” is a chemical compound with the molecular formula C11H13NO2S . It is also known by other names such as “3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide” and "3-[(4-Methylphenyl)amino]-2,3-dihydro-1-thiophene-1,1-dione" .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with an amine group that is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” has a molar mass of 223.29 g/mol. Its predicted density is 1.315±0.06 g/cm3, and its predicted boiling point is 457.8±45.0 °C .科学的研究の応用
Anticancer Activity
The synthesis and biological evaluation of benzamide derivatives, like the one found in the study by Zhou et al. (2008), reveal the potential of these compounds as anticancer drugs. The compound MGCD0103, an orally active histone deacetylase inhibitor, demonstrates significant antitumor activity and has entered clinical trials, showcasing the anticancer potential of benzamide derivatives (Zhou et al., 2008).
Antimicrobial and Antioxidant Properties
Studies on benzamide derivatives also highlight their antimicrobial and antioxidant properties. For instance, the synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives show promising results against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating their potential in treating diseases related to oxidative stress and microbial infections (Abbasi et al., 2014).
Neuroleptic Activity
The development of benzamides as potential neuroleptics has been researched, with compounds designed and synthesized to explore their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research suggests the potential use of benzamide derivatives in the treatment of psychosis and related conditions (Iwanami et al., 1981).
Molecular Structure and Reactivity
The molecular structure and reactivity of benzamide derivatives have been analyzed to understand their chemical behavior and applications further. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied for its antioxidant properties, indicating the potential of benzamide derivatives in scavenging free radicals and contributing to antioxidative mechanisms (Demir et al., 2015).
Electrophysiological Activity
Benzamide derivatives have also been explored for their electrophysiological activity, showing promise as selective class III agents for treating arrhythmias. This highlights the potential of benzamide derivatives in cardiovascular therapeutic applications (Morgan et al., 1990).
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(24)23(18-9-6-16(3)7-10-18)19-12-13-29(25,26)15-19/h6-14,19H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAGJSACXHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)

![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)


![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)
![2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide](/img/structure/B2557325.png)
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)
![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)
![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)